molecular formula C11H12N2O2 B2399556 N-(2-hydroxyethyl)-1H-indole-2-carboxamide CAS No. 144969-97-1

N-(2-hydroxyethyl)-1H-indole-2-carboxamide

Cat. No. B2399556
CAS RN: 144969-97-1
M. Wt: 204.229
InChI Key: GIJJQYVSRKAHBS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1H-indole-2-carboxamide is a chemical compound. It is synthesized and metabolized in animal cells via a number of enzymes and exerts a multitude of physiological functions related to metabolic homeostasis . It is also known as N-(2-Hydroxyethyl)ethylenediamine .


Synthesis Analysis

The synthesis of this compound involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion is carbon supported ruthenium, which has the ability to activate H2 as well as (imide) CO bonds . The products obtained from this process are N-(2-hydroxyethyl)-2-pyrrolidones .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a hexadentate ligand, meaning it can chelate or form salts with many metals . It also has affinity to cannabinoid-like G-coupled receptors .


Chemical Reactions Analysis

This compound is involved in a number of chemical reactions. For instance, it is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It also acts as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It also has a refractive index of n20/D 1.485 (lit.) and a density of 1.03 g/mL at 25 °C (lit.) .

Scientific Research Applications

Rh(III)-Catalyzed Selective Coupling

The compound N-(2-hydroxyethyl)-1H-indole-2-carboxamide has been utilized in Rh(III)-catalyzed selective coupling reactions. This process involves the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, providing a method for diverse product formation with selective C-C and C-C/C-N bond formation. This method demonstrates the compound's utility in organic synthesis and its potential in developing new chemical entities (Zheng, Zhang, & Cui, 2014).

Allosteric Modulation of the Cannabinoid Receptor

Research has shown that modifications of the chemical functionalities of indole-2-carboxamides, such as this compound, can significantly impact their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research has identified key structural requirements for allosteric modulation, including chain length at the C3-position and the presence of specific substituents, which are crucial for binding affinity and cooperativity (Khurana et al., 2014).

Novel Class of Negative Allosteric Modulator

This compound derivatives have been explored as a novel class of negative allosteric modulators for the dopamine D2 receptor (D2R). Research in this area has led to the identification of fragments derived from the 1H-indole-2-carboxamide moiety, which exhibit purely allosteric pharmacology. This finding opens new avenues for the development of targeted therapies in neuropsychiatric disorders (Mistry et al., 2015).

Synthesis and Characterization

The synthesis and characterization of this compound and its analogs have been extensively studied. This includes methods for synthesizing various derivatives and analyzing their structures using techniques like X-ray crystallography. Such studies are foundational in medicinal chemistry for the development of new drugs with antioxidant, anti-HIV, and anti-cancer activities (Al-Ostoot et al., 2019).

Safety and Hazards

N-(2-hydroxyethyl)-1H-indole-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation and serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future of N-(2-hydroxyethyl)-1H-indole-2-carboxamide looks promising. There is growing demand for this compound in various industries such as digital inks, coatings, automotive, and agricultural products . Furthermore, it is being considered for use in the production of polymers from biogenic platform chemicals, which could help reduce the chemical industry’s dependence on fossil resources .

Mechanism of Action

properties

IUPAC Name

N-(2-hydroxyethyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-6-5-12-11(15)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13-14H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJJQYVSRKAHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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